Ddr1-IN-4

概要

説明

DDR1-IN-4は、ディスコイディン ドメイン レセプター 1 (DDR1)の自己リン酸化を特異的に標的とする、非常に強力な阻害剤です。 この化合物は、それぞれDDR1とDDR2に対して29 nMと1.9 μMのIC50値を示し、優れた効力を示しています 。 This compoundは主に、特に線維症や癌の文脈における潜在的な治療効果のために、科学研究で使用されています .

準備方法

合成経路と反応条件

DDR1-IN-4の合成は、高純度と高収率を確保するために、慎重に制御された一連の化学反応を伴います。 具体的な合成経路と反応条件は、所有権があり、科学文献に詳細が記載されています 。一般的に、合成には、目的の化学構造を得るために、さまざまな試薬と触媒を使用します。

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終製品の一貫性と純度を確保するための厳格な品質管理対策が含まれます。 この化合物は、通常、複雑な化学反応を処理し、安全性と品質の最高水準を維持できる特殊な施設で生産されます .

化学反応の分析

Inhibitory Mechanism and Selectivity

While DDR1-IN-4’s exact chemical reactivity is undocumented, its design aligns with type II kinase inhibitors that bind the "DFG-out" conformation of DDR1. Key inferences from related DDR1 inhibitors (e.g., DDR1-IN-1/2) include:

- Binding interactions :

- Selectivity : Analogous compounds exhibit selectivity over DDR2 (e.g., DDR1-IN-1 IC<sub>50</sub> = 105 nM for DDR1 vs. 413 nM for DDR2) .

Gaps in Reaction Data

No studies detailing the following aspects of this compound are available:

- Synthetic pathways : Steps for constructing the spirocyclic core or introducing the bromine substituent.

- Stability studies : Reactivity under physiological conditions (e.g., hydrolysis, oxidation).

- Metabolic pathways : Enzymatic modifications or degradation products.

Comparative Analysis with Related Inhibitors

| Feature | DDR1-IN-1 | This compound |

|---|---|---|

| IC<sub>50</sub> (DDR1) | 105 nM | Not reported |

| Selectivity (S(1)) | 0.01 (highly selective) | Undetermined |

| Key substituents | Azaindole | Brominated spiroindole |

Research Implications

The absence of reaction data for this compound highlights the need for further studies to:

科学的研究の応用

Understanding DDR1 and Its Role in Disease

Discoidin domain receptor 1 is a receptor tyrosine kinase that plays a crucial role in cell signaling related to extracellular matrix (ECM) interactions. Its activation by collagen IV leads to various downstream effects, including cellular proliferation, migration, and survival. Dysregulation of DDR1 has been implicated in several diseases, particularly cancers such as cervical cancer and non-small cell lung cancer, where it promotes metastasis and tumor growth .

Mechanism of Action of DDR1-IN-4

This compound functions by inhibiting the autophosphorylation of DDR1, thereby blocking its signaling pathways. This inhibition can lead to reduced tumor growth and metastasis in various cancer models. The compound's selectivity for DDR1 over other kinases enhances its therapeutic potential while minimizing off-target effects .

Biochemical Characterization

The selectivity and potency of this compound can be compared with other inhibitors like DDR1-IN-1 and DDR1-IN-2. The following table summarizes key biochemical properties:

| Compound | IC50 (nM) | Selectivity Score (at 1 μM) |

|---|---|---|

| DDR1-IN-1 | 105 | 0.01 |

| DDR1-IN-2 | 47.6 | 0.07 |

| This compound | TBD | TBD |

Note: TBD indicates that specific values for this compound are yet to be established.

Cancer Treatment

Research indicates that DDR1 inhibitors can effectively reduce tumor growth across various cancer types:

- Cervical Cancer : Inhibition of DDR1 has been shown to decrease metastasis by disrupting the signaling pathways that promote cell migration .

- Lung Cancer : Studies have demonstrated that targeting DDR1 can enhance sensitivity to chemotherapy agents in non-small cell lung cancer models .

Fibrotic Diseases

DDR1 is also implicated in fibrotic conditions where excessive ECM deposition occurs. Inhibitors like this compound may provide therapeutic benefits by:

Dry Eye Syndrome

Recent studies have explored the use of DDR inhibitors for treating dry eye syndrome, highlighting their potential to alleviate symptoms by modulating inflammatory responses and improving epithelial cell health .

Case Studies and Research Findings

Several studies have documented the effects of DDR1 inhibition:

Case Study 1: Cervical Cancer Metastasis

A study demonstrated that silencing DDR1 expression significantly reduced metastatic nodules in mouse models of cervical cancer, suggesting a direct link between DDR1 activity and tumor spread .

Case Study 2: Lung Cancer Sensitivity

In vitro experiments showed that combining this compound with other kinase inhibitors enhanced anti-tumor effects, indicating potential for combinatorial therapies in resistant cancer types .

Case Study 3: Dry Eye Treatment

In a rat model, treatment with this compound significantly improved clinical manifestations of dry eye, supporting its role as a therapeutic agent for ocular surface diseases .

Future Directions and Research Opportunities

The ongoing exploration of DDR1 inhibitors like this compound presents numerous opportunities for future research:

- Investigating combination therapies with existing cancer treatments.

- Expanding applications to other diseases involving ECM dysregulation.

- Conducting clinical trials to establish safety and efficacy profiles.

作用機序

DDR1-IN-4は、コラーゲン活性化受容体型チロシンキナーゼであるDDR1の自己リン酸化を選択的に阻害することにより、その効果を発揮します 。 この阻害はDDR1によって媒介されるシグナル伝達経路を阻害し、その結果、細胞の増殖、移動、および浸潤が減少します 。 This compoundの分子標的は、DDR1のキナーゼドメインであり、これはその活性化と下流シグナル伝達に不可欠です .

類似の化合物との比較

類似の化合物

構造と機能の点でthis compoundに似ている化合物はいくつかあります。

DDR1-IN-1: 同様の選択性と効力を備えた別の強力なDDR1阻害剤.

DDR1-IN-2: 化学構造がわずかに異なる化合物ですが、DDR1に対する阻害活性は同等です.

DDR1-IN-3: DDR1とDDR2に対する高い選択性で知られており、さまざまな研究用途で使用されています.

This compoundの独自性

This compoundは、DDR1の自己リン酸化を阻害する際の優れた選択性と効力で際立っています。 そのユニークな化学構造により、オフターゲット効果を最小限に抑えながら、高い効力が得られ、科学研究と潜在的な治療用途において貴重なツールとなっています .

類似化合物との比較

Similar Compounds

Several compounds are similar to DDR1-IN-4 in terms of their structure and function, including:

DDR1-IN-1: Another potent inhibitor of DDR1 with similar selectivity and efficacy.

DDR1-IN-2: A compound with a slightly different chemical structure but comparable inhibitory activity against DDR1.

DDR1-IN-3: Known for its high selectivity against DDR1 and DDR2, used in various research applications.

Uniqueness of this compound

This compound stands out due to its exceptional selectivity and potency in inhibiting DDR1 autophosphorylation. Its unique chemical structure allows for high efficacy with minimal off-target effects, making it a valuable tool in scientific research and potential therapeutic applications .

生物活性

Ddr1-IN-4 is a selective inhibitor of the Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that plays a significant role in various biological processes, including cellular adhesion, migration, and extracellular matrix (ECM) remodeling. This article delves into the biological activity of this compound, examining its effects on cellular functions, signaling pathways, and implications for disease treatment.

Overview of DDR1

DDR1 is primarily activated by collagens and is implicated in fibrotic diseases, cancer progression, and inflammatory responses. Its activation leads to the phosphorylation of downstream signaling molecules that regulate ECM production and cellular behavior. Notably, DDR1 has been associated with kidney injury, liver metastasis, and tumor microenvironment modulation.

This compound inhibits DDR1 by binding to its active site, preventing autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced collagen synthesis and decreased inflammatory responses in various tissues.

Key Findings on this compound Activity

- Collagen Synthesis Inhibition : Studies indicate that this compound effectively reduces collagen IV production in mesangial cells. This effect is significant in models of kidney injury where DDR1 is upregulated .

- Impact on Tumor Metastasis : In vivo studies demonstrate that silencing DDR1 or using inhibitors like this compound can decrease tumor metastasis in liver models. Mice treated with this compound showed reduced tumor foci and altered stroma composition compared to controls .

- Inflammatory Response Modulation : this compound has been shown to downregulate pro-inflammatory cytokines and matrix metalloproteinases (MMPs) in hepatic stellate cells (HSCs), suggesting its potential as an anti-fibrotic agent .

Table 1: Effects of this compound on Cellular Functions

| Function | Observed Effect | Reference |

|---|---|---|

| Collagen Production | Decreased collagen IV synthesis | |

| Tumor Growth | Reduced metastatic foci | |

| Inflammatory Cytokines | Downregulated levels | |

| MMP Activity | Decreased secretion |

Table 2: Comparative Efficacy of DDR Inhibitors

| Inhibitor | Targeted Receptor | IC50 (nM) | Effects Observed |

|---|---|---|---|

| This compound | DDR1 | TBD | Reduced collagen synthesis |

| Ddr1-IN-1 | DDR1 | 105 | Decreased MMP secretion in HSCs |

| Ddr2-IN-1 | DDR2 | 413 | Less potent than Ddr1 inhibitors |

Case Studies

Case Study 1: Kidney Injury Model

In a study involving angiotensin II-induced hypertensive nephropathy, administration of this compound resulted in significantly lower levels of collagen deposition and inflammatory cell infiltration compared to untreated controls. The results indicated that targeting DDR1 could ameliorate renal fibrosis by reducing ECM accumulation .

Case Study 2: Liver Metastasis

A murine model examining liver metastasis showed that silencing DDR1 or treating with this compound led to smaller metastatic foci with altered ECM composition. The study highlighted the role of DDR1 in promoting a pro-metastatic environment through its influence on HSCs and tumor interactions .

Research Findings

Recent research emphasizes the dual role of DDR1 in both promoting fibrosis and facilitating tumor progression. Inhibition of DDR1 through compounds like this compound has emerged as a promising therapeutic strategy for conditions characterized by excessive fibrosis or metastatic disease.

Summary of Key Research Insights

- Fibrosis Reduction : Inhibition of DDR1 leads to decreased collagen production and inflammatory responses in fibrotic diseases.

- Tumor Microenvironment Alteration : Targeting DDR1 modifies the tumor stroma, potentially enhancing therapeutic efficacy against metastatic cancers.

- Therapeutic Potential : The selective inhibition provided by compounds like this compound offers a strategic approach to managing diseases linked with aberrant DDR signaling.

特性

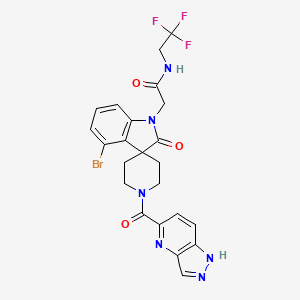

IUPAC Name |

2-[4-bromo-2-oxo-1'-(1H-pyrazolo[4,3-b]pyridine-5-carbonyl)spiro[indole-3,4'-piperidine]-1-yl]-N-(2,2,2-trifluoroethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20BrF3N6O3/c24-13-2-1-3-17-19(13)22(21(36)33(17)11-18(34)28-12-23(25,26)27)6-8-32(9-7-22)20(35)15-5-4-14-16(30-15)10-29-31-14/h1-5,10H,6-9,11-12H2,(H,28,34)(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXEXYURPAPXPSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=C(C=CC=C3Br)N(C2=O)CC(=O)NCC(F)(F)F)C(=O)C4=NC5=C(C=C4)NN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20BrF3N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。